molecular formula C9H9ClO2 B186468 3-(3-Chlorophenyl)propanoic acid CAS No. 21640-48-2

3-(3-Chlorophenyl)propanoic acid

Cat. No.: B186468
CAS No.: 21640-48-2
M. Wt: 184.62 g/mol
InChI Key: CLTDVBQNUHHYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)propanoic acid is an aromatic carboxylic acid derivative characterized by the presence of a chlorine atom on a three-carbon chain attached to a benzene ring at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Chlorophenyl)propanoic acid can be synthesized through several methods, including:

    Friedel-Crafts Acylation: This method involves the acylation of 3-chlorotoluene with succinic anhydride in the presence of a Lewis acid catalyst.

    Malonylation: Another approach is the malonylation of 3-chlorobenzyl chloride followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are not widely reported in the literature.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of 3-(3-chlorophenyl)propan-1-ol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3-Chlorophenyl)propanoic acid has various applications in scientific research, including:

    Antimicrobial Activity: Exhibits antibacterial and antifungal properties against various pathogens.

    Antioxidant Activity: Potential free radical scavenging and antioxidant properties.

    Enzyme Inhibition: May inhibit certain enzymes, impacting specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Similar structure with the chlorine atom at the para position.

    2-(3-Chlorophenoxy)propionic acid: Contains a chlorophenoxy group instead of a chlorophenyl group.

Uniqueness

3-(3-Chlorophenyl)propanoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTDVBQNUHHYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176032
Record name Benzenepropanoic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21640-48-2
Record name 3-(3-Chlorophenyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21640-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021640482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)propanoic acid
Reactant of Route 2
3-(3-Chlorophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Chlorophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Chlorophenyl)propanoic acid
Reactant of Route 5
3-(3-Chlorophenyl)propanoic acid
Reactant of Route 6
3-(3-Chlorophenyl)propanoic acid
Customer
Q & A

Q1: How does 3-(3-Chlorophenyl)propanoic acid interact with Mycobacterium tuberculosis InhA?

A1: The research paper titled "Crystal structure of M. tuberculosis InhA in complex with NAD+ and this compound" [] investigates the binding mode of this compound within the active site of InhA. While the abstract doesn't provide specific details about the interaction, the study likely elucidates the structural basis for this binding through X-ray crystallography. This information could be crucial for understanding the inhibitory potential of this compound against InhA, a key enzyme involved in mycolic acid biosynthesis in Mycobacterium tuberculosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.